

# Molecular Architecture & Physicochemical Profile[1][2][3]

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## Compound of Interest

Compound Name: 5-Amino-2-iodopyridin-3-ol

Cat. No.: B12969103

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**5-Amino-2-iodopyridin-3-ol** (CAS: Analogous structures 1049667-34-6) represents a highly functionalized pyridine scaffold characterized by a dense array of reactive handles.[1] Its utility in drug discovery stems from the orthogonal reactivity of its three substituents, allowing for the rapid construction of complex heterocyclic libraries, particularly in the development of kinase inhibitors.

## Structural Analysis

- Core: Pyridine ring (electron-deficient heteroaromatic).[1][2]
- C2-Iodine: A labile "soft" electrophile positioned for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille).[1] Its position ortho to the ring nitrogen and the hydroxyl group makes it electronically unique.[2]
- C3-Hydroxyl: A hard nucleophile and hydrogen bond donor.[1][2] In kinase inhibitors, this often mimics the ATP adenine exocyclic amine or interacts with the "gatekeeper" residue. It also enables intramolecular cyclization (e.g., to furanopyridines).[1][2]
- C5-Amino: A nucleophilic handle located meta to the hydroxyl.[1][2] This position typically extends into the solvent-exposed region of a protein binding pocket, making it ideal for

solubilizing appendages (amides, ureas).[1]

Table 1: Predicted Physicochemical Properties

Property	Value (Predicted)	Significance in Drug Design
Molecular Formula	C <sub>5</sub> H <sub>5</sub> IN <sub>2</sub> O	Fragment-based drug design (FBDD) core.[1]
Molecular Weight	236.01 g/mol	Low MW allows for significant decoration.[2]
ClogP	-0.8 - 1.2	Favorable lipophilicity for oral bioavailability.[1][2]
PSA (Polar Surface Area)	~66 Å <sup>2</sup>	Good membrane permeability potential.[2]
pKa (Pyridine N)	~3.5	Reduced basicity due to electron-withdrawing Iodine.[1][2]
pKa (Phenol OH)	~8.0	Slightly acidic; exists as zwitterion in neutral pH.[1][2]

## Synthetic Pathways & Process Optimization

The synthesis of **5-Amino-2-iodopyridin-3-ol** is non-trivial due to the competing directing effects of the hydroxyl and amino groups, and the lability of the C-I bond during reduction steps.

### Retrosynthetic Logic

Direct iodination of 5-aminopyridin-3-ol is risky due to oxidation of the electron-rich amine.[1] The most robust route employs a Nitro-Precursor Strategy, installing the iodine on the electron-deficient nitropyridine before revealing the amine.

Primary Route: Iodination of 5-nitropyridin-3-ol followed by chemoselective reduction.[1]

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## Critical Process Parameters (CPP)

- Regioselective Iodination:
  - Mechanism:[1][2][3] The C3-hydroxyl group activates the ortho (C2) and para (C4, C6) positions. However, the C5-nitro group strongly deactivates the ring.[1] The C2 position is electronically favored due to the synergistic ortho-direction of the OH and the inductive effect of the ring Nitrogen.
  - Reagent Choice: Iodine ( ) with a weak base (Na CO ) in water/methanol is preferred over ICl, which can lead to over-chlorination.
- Chemoselective Reduction (The "Iodine Problem"):
  - Risk:[1][2] Standard catalytic hydrogenation (H , Pd/C) will almost certainly cause hydrodeiodination (cleaving the C-I bond), yielding 5-aminopyridin-3-ol.[1]
  - Solution: Use a dissolving metal reduction (Iron powder) or Sodium Dithionite.[1][2] These methods reduce the nitro group to the amine without touching the aryl iodide.

## Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

### Step 1: Synthesis of 2-Iodo-5-nitropyridin-3-ol

- Dissolution: Charge a round-bottom flask with 5-nitropyridin-3-ol (10.0 mmol) and Na

CO

(22.0 mmol) in water (50 mL). Stir until a clear solution forms (phenoxide formation).[1][2]

- Iodination: Add Iodine ( , 10.5 mmol) portion-wise over 30 minutes. The solution will darken.
- Reaction: Stir at ambient temperature for 4-6 hours. Monitor by LCMS (Target M+H: ~267). [1]
- Quench: Acidify carefully with 1M HCl to pH ~3. The product typically precipitates as a yellow solid.[2]
- Isolation: Filter the solid, wash with cold water and 10% sodium thiosulfate (to remove excess iodine).[1][2] Dry under vacuum.[1][2]

## Step 2: Selective Reduction to 5-Amino-2-iodopyridin-3-ol

- Suspension: Suspend 2-iodo-5-nitropyridin-3-ol (5.0 mmol) in Ethanol/Water (4:1, 25 mL).
- Activation: Add Ammonium Chloride (NH<sub>4</sub>Cl, 25.0 mmol) and Iron Powder (Fe, 15.0 mmol, 325 mesh).
- Reflux: Heat the mixture to 70°C with vigorous stirring for 2 hours.
  - Checkpoint: LCMS should show conversion of Nitro (267) to Amine (237) with retention of the Iodine pattern.
- Workup: Filter hot through a Celite pad to remove iron oxides.[1][2] Wash the pad with hot ethanol.[2]
- Purification: Concentrate the filtrate. The residue can be recrystallized from Ethanol or purified via flash chromatography (DCM/MeOH gradient).[2]
  - Stability Note: Store the amine under Argon at -20°C; aminophenols are prone to oxidation in air.[1]

## Structural Reactivity & Functionalization

This scaffold acts as a "divergent hub."<sup>[1][2]</sup> The order of operations is critical to prevent side reactions.

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## Medicinal Chemistry Applications

- Kinase Inhibitors: The 2-amino-3-phenol motif (after modification) mimics the hinge-binding region of ATP.<sup>[1]</sup> The Iodine allows coupling of an aryl group to occupy the hydrophobic pocket.
- PROTAC Linkers: The C5-amine provides a perfect attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL).<sup>[1][2]</sup>
- Furo[2,3-b]pyridines: Sonogashira coupling at C2 with an alkyne, followed by Cu-catalyzed cyclization with the C3-hydroxyl, yields furo[2,3-b]pyridines, a scaffold seen in anti-proliferative agents.<sup>[1]</sup>

## References

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  - Citation: "2-Amino-5-iodopyridine properties and applications."<sup>[1][4][5]</sup> (Analogous chemistry).
  - Source:

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